molecular formula C15H15NO4 B14279858 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl prop-2-enoate CAS No. 126121-42-4

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl prop-2-enoate

Cat. No.: B14279858
CAS No.: 126121-42-4
M. Wt: 273.28 g/mol
InChI Key: ODUPRNUPPRRYBK-UHFFFAOYSA-N
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Description

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl prop-2-enoate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl prop-2-enoate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a suitable alkylating agent to introduce the butyl group. The final step involves the esterification of the resulting compound with prop-2-enoic acid under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

CAS No.

126121-42-4

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)butyl prop-2-enoate

InChI

InChI=1S/C15H15NO4/c1-3-13(17)20-9-8-10(2)16-14(18)11-6-4-5-7-12(11)15(16)19/h3-7,10H,1,8-9H2,2H3

InChI Key

ODUPRNUPPRRYBK-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)C=C)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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